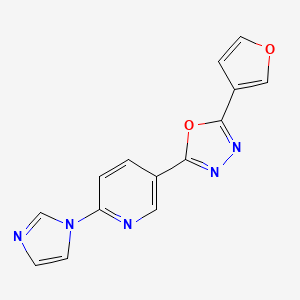

E234G Hype-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H9N5O2 |

|---|---|

Molecular Weight |

279.25 g/mol |

IUPAC Name |

2-(furan-3-yl)-5-(6-imidazol-1-yl-3-pyridinyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H9N5O2/c1-2-12(19-5-4-15-9-19)16-7-10(1)13-17-18-14(21-13)11-3-6-20-8-11/h1-9H |

InChI Key |

ODJVBWZFCWFPCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=NN=C(O2)C3=COC=C3)N4C=CN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HYPE (FICD) and the Constitutively Active E234G Mutant

This guide provides a comprehensive overview of the human Fic protein, Huntingtin Yeast Interacting Partner E (HYPE), also known as FICD. It details its function, the significance of the E234G mutation, and the landscape of its inhibition, with a focus on recently discovered small molecule inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction to HYPE (FICD)

HYPE, or FICD, is the sole Fic (filamentation induced by cAMP) domain-containing protein in the human genome. It is an enzyme located in the endoplasmic reticulum (ER) that plays a critical role in maintaining protein homeostasis (proteostasis) through its AMPylation and deAMPylation activities.[1][2] AMPylation is a post-translational modification involving the covalent transfer of an adenosine monophosphate (AMP) group from an ATP molecule onto a target protein.[1][3]

The primary and most well-studied substrate of HYPE is the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 or HSPA5.[1][2] HYPE-mediated AMPylation of BiP is crucial for regulating the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins in the ER.[2][4] Under normal conditions, AMPylation of BiP keeps it in an inactive state.[1] However, upon ER stress, BiP is deAMPylated to become an active chaperone, helping to resolve the protein misfolding.[1]

Recent studies have also identified alpha-Synuclein (aSyn), a protein implicated in Parkinson's disease, as another target of HYPE AMPylation.[1][5][6] Modification of alpha-synuclein by HYPE has been shown to reduce its aggregation and toxicity, suggesting a potential therapeutic role for HYPE in neurodegenerative diseases.[5][6]

The E234G Mutation: A Constitutively Active HYPE Variant

The enzymatic activity of HYPE is autoinhibited by an inhibitory alpha-helix containing a critical glutamate residue at position 234 (E234).[2][4][7][8] Mutation of this glutamate to a glycine (E234G) removes this autoinhibition, resulting in a constitutively active or "hyperactive" HYPE enzyme.[2][4][9] This E234G mutant exhibits significantly increased AMPylation activity compared to the wild-type protein and has been instrumental in studying the downstream effects of HYPE hyperactivation.[2][9] Conversely, the E234G mutation has been shown to decrease the deAMPylation activity of HYPE.[2]

The E234G HYPE mutant has been used in various in vitro and cellular studies to investigate the consequences of unrestrained AMPylation on different substrates, including BiP and other chaperones like Hsp40, Hsp70, and Hsp90.[10]

Signaling Pathway and Mechanism of Action

HYPE functions as a key regulator of the UPR. The general mechanism involves the modulation of BiP activity through AMPylation and deAMPylation.

Caption: HYPE's role in the UPR under normal and stress conditions.

Inhibition of HYPE: The Emergence of Small Molecule Inhibitors

Given HYPE's role in various cellular processes and its association with diseases such as protein misfolding disorders, there is significant interest in developing small molecule inhibitors to modulate its activity. While the term "Hype-IN-1" does not appear in the reviewed literature, a novel small-molecule inhibitor of HYPE, designated I2.10 , has been recently identified through a high-throughput screening (HTS) assay.[1][3]

| Compound | Target | Assay Type | IC50 (µM) | Cell Lines Tested | Cytotoxicity | Reference |

| I2.10 | HYPE | Fluorescence Polarization-based HTS | Low micromolar | Human cell lines | Low | [1][3] |

Experimental Protocols

A fluorescence polarization-based HTS assay has been optimized for the discovery of HYPE inhibitors.[1]

Workflow:

Caption: A generalized workflow for identifying HYPE inhibitors.

Methodology: The assay tracks the enzymatic activity of HYPE. The discovery of I2.10 involved screening over 30,000 compounds.[3] Hits were then subjected to further validation through biorthogonal counter-screens to confirm their efficacy against HYPE-mediated AMPylation of BiP.[1][3]

The AMPylation activity of HYPE and its mutants can be assessed in vitro.

Methodology: A common method involves using a radioactive ATP analog, such as α-33P-ATP, as a nucleotide substrate.[10] The reaction mixture includes the purified HYPE enzyme (e.g., HYPE E234G), the target substrate protein (e.g., Hsp70, Hsp40, Hsp90), and the radioactive ATP.[10] The reaction products are then resolved by SDS-PAGE, and the incorporation of the radioactive AMP is detected by autoradiography.[10]

Another method utilizes a chemo-enzymatic tagging approach with a modified ATP analog (e.g., Yn-6-ATP) that allows for subsequent fluorescent labeling, enabling in-gel fluorescence readout.[9]

Conclusion

HYPE (FICD) is a critical regulator of the Unfolded Protein Response through its AMPylation of the ER chaperone BiP. The E234G mutation provides a valuable tool for studying the consequences of hyper-AMPylation. The recent discovery of small molecule inhibitors, such as I2.10, opens new avenues for therapeutic intervention in diseases associated with protein misfolding and ER stress. Further research into the development and characterization of potent and selective HYPE inhibitors holds significant promise for the treatment of various human diseases.

References

- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Full Abstract [abstracts.societyforscience.org]

- 5. HYPE protein found to target alpha-synuclein | Parkinson's UK [parkinsons.org.uk]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

E234G HYPE-IN-1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the mechanism of action of E234G Hype-IN-1, a constitutively active mutant of the enzyme HYPE (Huntingtin Yeast-interacting Partner E), also known as FICD (Fic domain-containing protein). This document consolidates current understanding of its molecular function, role in cellular signaling, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: A Tale of Two Functions

HYPE/FICD is a bifunctional enzyme localized to the endoplasmic reticulum (ER) that plays a critical role in maintaining protein homeostasis.[1][2] It primarily functions as an adenylyltransferase (AMPylase) , catalyzing the transfer of adenosine monophosphate (AMP) from an ATP substrate to specific amino acid residues on target proteins.[1][2] However, it also possesses de-adenylyltransferase (de-AMPylase) activity, removing the AMP modification.[3][4]

The switch between these two opposing activities is intricately regulated by the glutamate residue at position 234 (E234).[4] In its wild-type conformation, the E234 residue acts as an intrinsic inhibitor of the AMPylation activity.[1][5][6] The substitution of this glutamate with a glycine residue (E234G) eliminates this autoinhibition, resulting in a constitutively active or "hyperactive" AMPylase that is deficient in its de-AMPylation function.[1][3][4][5][6]

The catalytic mechanism of AMPylation is dependent on a conserved histidine residue (H363) within the Fic domain, which functions as a general base to facilitate the nucleophilic attack of a hydroxyl group from a target protein on the α-phosphate of ATP.[1][2]

The Central Role in the Unfolded Protein Response (UPR)

The primary and most well-characterized substrate of HYPE/FICD is the essential ER chaperone BiP (Binding immunoglobulin protein) , also known as GRP78 or HSPA5.[2][3][5] BiP plays a crucial role in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the ER.[3][5]

By AMPylating BiP, HYPE/FICD modulates its chaperone activity, thereby influencing the UPR signaling cascade.[2][3] The hyperactive E234G mutant, through its persistent AMPylation of BiP, can significantly impact the UPR. Overexpression of the E234G HYPE mutant has been shown to trigger caspase-dependent apoptosis, highlighting its potent effect on cellular fate.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of HYPE/FICD and its E234G mutant.

| Parameter | Wild-Type HYPE | E234G HYPE Mutant | Reference |

| ADP Dissociation Constant (KD) | 1.5 µM | 160 nM | [1] |

| Relative Activity with Mn2+ vs. Mg2+ | - | ~2-fold higher with Mn2+ | [7] |

| Relative Activity with Mn2+ vs. Ca2+ | - | ~4-fold higher with Mn2+ | [7] |

| Inhibitor | Target | IC50 | Reference |

| Compound C22 (Closantel) | FICDE234G | < 20 µM | [8] |

| Compound C73 (Closantel) | FICDE234G | < 20 µM | [8] |

| Compound C522 (Liothyronine) | FICDE234G | < 20 µM | [8] |

| Compound C83 | FICDE234G | < 20 µM | [8] |

| Compound C84 | FICDE234G | < 20 µM | [8] |

| Compound C53 | FICDE234G | < 20 µM | [8] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying this compound.

Caption: Signaling pathway of constitutively active E234G HYPE leading to BiP inactivation and UPR modulation.

Caption: A generalized workflow for conducting in vitro AMPylation assays.

Detailed Experimental Protocols

In Vitro AMPylation Assay

This protocol is adapted from methodologies described in multiple studies.[1][6][9]

Objective: To qualitatively and quantitatively assess the adenylyltransferase activity of E234G HYPE on a target substrate.

Materials:

-

Purified recombinant E234G HYPE enzyme

-

Purified recombinant substrate protein (e.g., BiP)

-

AMPylation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2 or MnCl2, 1 mM DTT)

-

Labeled ATP:

-

Radioactive: [α-33P]ATP or [α-32P]ATP

-

Fluorescent: Yn-6-ATP or N6-(6-aminohexyl)-ATP-5-FAM

-

-

SDS-PAGE gels

-

Phosphorimager or fluorescence gel scanner

-

Coomassie stain solution

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

1-2 µM E234G HYPE

-

2-5 µM substrate protein

-

1 µL labeled ATP (adjust concentration as needed)

-

AMPylation buffer to a final volume of 20 µL

-

-

Include control reactions:

-

No enzyme control

-

No substrate control (for auto-AMPylation)

-

Inactive mutant control (e.g., E234G/H363A HYPE)

-

-

Initiate the reaction by transferring the tubes to a 30°C water bath.

-

Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

For radioactive detection:

-

Stain the gel with Coomassie to visualize total protein.

-

Dry the gel.

-

Expose the dried gel to a phosphor screen overnight.

-

Image the screen using a phosphorimager.

-

-

For fluorescent detection:

-

Image the gel directly using a fluorescence scanner at the appropriate excitation/emission wavelengths.

-

Subsequently, stain with Coomassie to visualize total protein.

-

-

Data Analysis: Quantify the band intensities corresponding to the AMPylated substrate and auto-AMPylated HYPE using densitometry software.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

This protocol is based on methods used for inhibitor screening.[6][8]

Objective: To identify and characterize inhibitors of E234G HYPE activity in a high-throughput format.

Materials:

-

Purified E234G HYPE

-

Fluorescently labeled ATP (e.g., N6-(6-aminohexyl)-ATP-5-FAM)

-

AMPylation buffer

-

384-well black, flat-bottom microplates

-

Compound library

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Dispense E234G HYPE (e.g., 2 µM final concentration) in AMPylation buffer into the wells of a 384-well plate.

-

Add compounds from the library to the test wells (e.g., 20 µM final concentration). Include DMSO controls.

-

Incubate the enzyme and compounds for 10-15 minutes at room temperature.

-

Initiate the auto-AMPylation reaction by adding the fluorescent ATP analog (e.g., 250 nM final concentration).

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: A decrease in the FP signal in the presence of a compound indicates inhibition of auto-AMPylation. Calculate Z' and signal-to-background ratios to assess assay quality. Determine IC50 values for hit compounds through dose-response experiments.

Cell-Based Transfection Assay

This protocol is a generalized procedure based on several studies.[3][5][7]

Objective: To investigate the cellular effects of expressing the constitutively active E234G HYPE mutant.

Materials:

-

Mammalian cell line (e.g., HEK293A, HeLa)

-

Cell culture medium and supplements

-

Mammalian expression vector containing the coding sequence for E234G HYPE (often with a fluorescent tag like GFP)

-

Control vectors (e.g., empty vector, vector with wild-type HYPE)

-

Transfection reagent (e.g., Lipofectamine)

-

Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, apoptosis assay kits)

Procedure:

-

Seed cells in multi-well plates to achieve 70-80% confluency on the day of transfection.

-

Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for the recommended time.

-

Replace the transfection medium with fresh culture medium.

-

Incubate the cells for 24-48 hours post-transfection.

-

Downstream Analysis:

-

Microscopy: Observe cells for morphological changes and expression of the fluorescently tagged protein.

-

Western Blotting: Lyse the cells and perform Western blotting to confirm the expression of HYPE variants and to assess the phosphorylation status of UPR markers or the levels of apoptosis-related proteins.

-

Apoptosis Assays: Use assays such as TUNEL staining or caspase activity assays to quantify the level of apoptosis induced by E234G HYPE expression.

-

This guide provides a foundational understanding of the this compound mechanism of action for research and development purposes. The provided protocols offer a starting point for the experimental investigation of this important enzyme and its role in cellular physiology and disease.

References

- 1. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full Abstract [abstracts.societyforscience.org]

- 6. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Constitutively Active HYPE (FICD) E234G in Modulating the Unfolded Protein Response: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains proteostasis within the endoplasmic reticulum (ER). A key regulator of the UPR is the ER-resident chaperone BiP (Binding immunoglobulin Protein), also known as GRP78. The activity of BiP is modulated by post-translational modifications, including AMPylation, catalyzed by the enzyme HYPE (Huntingtin Yeast-interacting Partner E), also known as FICD (Fic domain-containing protein). The E234G mutation in HYPE results in a constitutively active enzyme that serves as a powerful tool for investigating the intricate relationship between BiP AMPylation and UPR signaling. This technical guide provides a comprehensive overview of the role of E234G HYPE in the UPR, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to the Unfolded Protein Response and HYPE (FICD)

The endoplasmic reticulum is the primary site for the synthesis, folding, and modification of secreted and transmembrane proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring proteostasis. The UPR is orchestrated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).

Under basal conditions, these sensors are kept in an inactive state through their association with the master ER chaperone, BiP. Upon ER stress, BiP preferentially binds to unfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.

HYPE (FICD) is an ER-resident enzyme that plays a crucial role in regulating BiP activity through reversible AMPylation (adenylylation). Wild-type HYPE possesses bifunctional activity, capable of both adding (AMPylating) and removing (de-AMPylating) AMP from a specific threonine residue (T518) on BiP. The E234 residue in HYPE is part of an autoinhibitory helix; its mutation to glycine (E234G) abolishes this inhibition, resulting in a constitutively active AMPylase. This "hyperactive" E234G HYPE mutant is instrumental in studying the direct consequences of BiP AMPylation on the UPR.

Mechanism of Action: E234G HYPE as a Constitutive AMPylase

Wild-type HYPE's enzymatic activity is tightly regulated. In its default state, it primarily functions as a de-AMPylase, removing AMP from BiP to maintain a pool of active chaperone. The glutamate at position 234 plays a key role in an intramolecular salt bridge that hinders the binding of ATP in a conformation suitable for AMPylation, thus autoinhibiting this activity.

The E234G mutation disrupts this autoinhibitory mechanism, locking HYPE in a conformation that perpetually favors AMPylation. This results in the constitutive transfer of AMP from ATP to BiP's T518 residue. AMPylation of BiP inactivates its chaperone function. Consequently, the overexpression of E234G HYPE leads to a significant accumulation of AMPylated, inactive BiP. This depletion of active BiP mimics a state of severe ER stress, as the UPR sensors are released from their inhibitory association with BiP, leading to the robust activation of all three branches of the UPR.

Signaling Pathways and Logical Relationships

The Core Unfolded Protein Response Signaling Pathways

The three branches of the UPR have distinct downstream signaling cascades that collectively aim to mitigate ER stress.

Caption: Core Unfolded Protein Response (UPR) signaling pathways.

-

IRE1α Pathway: Upon activation, IRE1α's endoribonuclease activity unconventionally splices XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α also promotes the preferential translation of ATF4, a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

-

ATF6 Pathway: When released from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus to act as a transcription factor, upregulating UPR target genes, including chaperones.

Role of E234G HYPE in UPR Activation

The constitutive AMPylation of BiP by E234G HYPE directly triggers the UPR by depleting the pool of active BiP available to inhibit the UPR sensors.

Caption: E234G HYPE-mediated activation of the UPR.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the enzymatic activity of HYPE and its E234G mutant.

Table 1: Comparison of Wild-Type and E234G HYPE Activity

| Parameter | Wild-Type HYPE | E234G HYPE | Reference |

| Auto-AMPylation Activity | Basal/Low | Drastically boosted | |

| ADP Binding Affinity (KD) | 1.5 µM | 160 nM | |

| BiP AMPylation in cells | Does not restore AMPylation in FICD-/- cells | Readily restores AMPylated BiP in FICD-/- cells | |

| UPR Induction | No significant UPR induction | Robust UPR induction |

Table 2: Effect of Mutations on E234G HYPE Auto-AMPylation Activity

| Mutation (in E234G background) | Relative Activity (% of E234G control) | Reference |

| H363A (catalytic His) | ~4-6% | |

| D367A (Mg2+-coordinating Asp) | ~4-6% |

Experimental Protocols

Protein Expression and Purification of HYPE Constructs

This protocol is adapted from methodologies described in the literature for expressing His-tagged HYPE constructs in E. coli.

-

Transformation: Transform pETDuet-1 plasmids containing human His6-tagged HYPE constructs (WT, E234G, etc.) into E. coli BL21(DE3) cells.

-

Culture Growth: Grow transformed cells in Terrific Broth (TB) medium containing 50 µg/mL kanamycin at 37°C with shaking until an optical density at 600 nm (OD600) of 0.8–1.0 is reached.

-

Protein Expression Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. Continue to incubate for 16–20 hours at 18°C.

-

Cell Lysis: Harvest bacteria by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 250 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively with lysis buffer containing increasing concentrations of imidazole. Elute the His-tagged HYPE protein with a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

In Vitro AMPylation Assay

This protocol outlines a typical in vitro AMPylation reaction using radiolabeled ATP.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing AMPylation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT), the purified substrate protein (e.g., BiP), and the purified HYPE enzyme (e.g., E234G HYPE).

-

Initiation of Reaction: Start the reaction by adding ATP, including a small amount of [α-32P]ATP as a tracer. A typical final ATP concentration is in the µM range.

-

Incubation: Incubate the reaction at a specified temperature (e.g., 25°C or 30°C) for a defined period (e.g., 10-60 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (AMPylated) proteins. Protein loading can be assessed by Coomassie blue staining of the gel.

Experimental Workflow for In Vitro AMPylation Assay

Caption: Workflow for an in vitro AMPylation assay.

Conclusion and Future Directions

The E234G mutant of HYPE (FICD) has proven to be an invaluable molecular tool for dissecting the role of BiP AMPylation in the unfolded protein response. Its constitutive AMPylase activity allows for the direct and specific induction of the UPR, providing a clear model for studying the downstream consequences of depleting active BiP. This has significantly advanced our understanding of how post-translational modification of a master chaperone can initiate a complex cellular stress response.

Future research will likely focus on several key areas. The development of small molecule inhibitors that can specifically target the AMPylation activity of HYPE, including the E234G mutant, holds therapeutic promise for diseases characterized by chronic ER stress. Furthermore, exploring the interplay between HYPE-mediated BiP AMPylation and other post-translational modifications of BiP will provide a more nuanced understanding of UPR regulation. Finally, leveraging the E234G HYPE tool in various disease models will continue to elucidate the specific contributions of the UPR to pathophysiology.

An In-depth Technical Guide on E234G Hype-IN-1 and BiP/GRP78 AMPylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis, or proteostasis, within the endoplasmic reticulum (ER) is critical for cellular function and survival. The ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 (78-kDa glucose-regulated protein), is a master regulator of this process. It plays a pivotal role in the Unfolded Protein Response (UPR), a signaling network that alleviates ER stress. A key post-translational modification that governs BiP activity is reversible AMPylation, the covalent attachment of adenosine monophosphate (AMP). This modification is catalyzed by the bifunctional ER-resident enzyme FICD (Fic domain-containing protein), also known as HYPE (Huntingtin Yeast Interacting Protein E).

FICD possesses both AMPylating and de-AMPylating capabilities, allowing for a dynamic regulation of BiP function. The switch between these opposing activities is intricately linked to the cellular stress state. A specific mutation in FICD, E234G, disrupts its autoinhibitory mechanism, leading to a constitutively active AMPylase. This has made the E234G variant of FICD a valuable tool for studying the consequences of BiP hyper-AMPylation and for screening for specific inhibitors.

This technical guide provides a comprehensive overview of the interplay between FICD/HYPE, BiP/GRP78 AMPylation, and the development of inhibitors such as E234G Hype-IN-1. It is intended to serve as a resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

The FICD/HYPE-BiP/GRP78 Axis: A Central Regulator of ER Proteostasis

BiP/GRP78: The Master Chaperone of the ER

BiP/GRP78 is a member of the Hsp70 family of chaperones and is essential for protein folding, assembly, and quality control within the ER. Under normal conditions, BiP binds to and keeps the three main UPR stress sensors—IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)—in an inactive state. Upon accumulation of unfolded or misfolded proteins (ER stress), BiP is sequestered away to assist in protein refolding, leading to the activation of the UPR signaling pathways.

FICD/HYPE: The Bifunctional Enzyme Regulating BiP Activity

FICD (HYPE) is the sole human Fic domain-containing protein and is localized to the ER. It uniquely possesses both AMPylase and de-AMPylase activity towards BiP.

-

AMPylation: In the absence of ER stress, FICD AMPylates BiP at a specific threonine residue (Thr518). This modification inactivates BiP's chaperone function, creating a readily available pool of inactive chaperone.

-

De-AMPylation: Upon the onset of ER stress, FICD switches to its de-AMPylase activity, removing the AMP moiety from BiP. This rapid reactivation of BiP enhances the cell's capacity to cope with the increased load of unfolded proteins.

The switch between these two activities is regulated by the glutamate residue at position 234 (E234) within an autoinhibitory helix of FICD.

The E234G Mutation: A Constitutively Active AMPylase

Substitution of the glutamate at position 234 with a glycine (E234G) disrupts the autoinhibitory mechanism of FICD. This results in a constitutively active enzyme that predominantly AMPylates BiP, irrespective of the cellular stress level. The FICD E234G mutant is a critical research tool for:

-

Investigating the downstream consequences of sustained BiP AMPylation.

-

High-throughput screening (HTS) for inhibitors of FICD's AMPylase activity.

This compound: A Novel Inhibitor of FICD/HYPE-mediated AMPylation

The dysregulation of BiP AMPylation has been implicated in various diseases, including neurodegenerative disorders and diabetes. This has spurred the development of small molecule inhibitors targeting FICD/HYPE.

Discovery and Properties of Hype-IN-1 (I2.10)

Through a fluorescence polarization-based high-throughput screen, a novel inhibitor of HYPE-mediated AMPylation, designated I2.10, was discovered.[1] This compound, which can be referred to as this compound in the context of its target, exhibits several promising characteristics:

-

Potency: It demonstrates low micromolar bioactivity.[1]

-

Low Cytotoxicity: The inhibitor shows low toxicity in human cell lines.[1]

-

Therapeutic Potential: Its ability to modulate HYPE-directed AMPylation of BiP makes it a promising lead compound for the development of therapeutics for protein misfolding diseases.[1]

Quantitative Data on FICD/HYPE Inhibitors

While the precise IC50 value for this compound (I2.10) is stated to be in the low micromolar range, specific numerical data from the primary literature is not yet widely available.[1] However, research on other small molecule inhibitors of FICD provides insight into the achievable potency.

| Compound | Target | Assay Type | Effect | Reference |

| I2.10 (this compound) | HYPE (FICD) | Fluorescence Polarization HTS | Low micromolar IC50 | [1] |

| C22 | Endogenous FICD | Cellular BiP AMPylation | ~80% inhibition at 10 µM | [2] |

| C73 | Endogenous FICD | Cellular BiP AMPylation | ~80% inhibition at 10 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and BiP/GRP78 AMPylation.

In Vitro AMPylation Assay using Radiolabeled ATP

This protocol is adapted for detecting the AMPylation of a substrate protein by HYPE/FICD using α-³²P-ATP.

Materials:

-

Purified recombinant HYPE/FICD (e.g., E234G mutant)

-

Purified recombinant substrate protein (e.g., BiP)

-

10x AMPylation Buffer (500 mM HEPES, 100 mM MnCl₂, pH 7.5)

-

α-³²P-ATP

-

4x SDS-PAGE Loading Buffer

-

Protein Storage Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)

-

SDS-PAGE gels

-

Phosphor screen or autoradiography film

Procedure:

-

Prepare the reaction mixture in a 1.5 ml microcentrifuge tube on ice. For a 20 µl final volume:

-

ddH₂O to 20 µl

-

2 µl of 10x AMPylation Buffer

-

2 µg of purified HYPE/FICD enzyme

-

10-20 µg of purified substrate protein

-

2.5 µCi of α-³²P-ATP

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Quench the reaction by adding an appropriate volume of 4x SDS-PAGE Loading Buffer.

-

Heat the samples at 95°C for 10 minutes.

-

Centrifuge briefly to collect the sample at the bottom of the tube.

-

Load the samples onto an SDS-PAGE gel and run according to standard procedures.

-

After electrophoresis, stain the gel with Coomassie Blue to visualize total protein loading and then destain.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled (AMPylated) proteins.

Fluorescence Polarization (FP) High-Throughput Screening (HTS) Assay for HYPE/FICD Inhibitors

This protocol outlines the general steps for an FP-based HTS assay to identify inhibitors of HYPE/FICD auto-AMPylation.

Materials:

-

Purified recombinant HYPE/FICD E234G

-

Fluorescent ATP analog (e.g., N6-(6-Aminohexyl)-ATP-5-FAM, FL-ATP)

-

AMPylation Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

Compound library dissolved in DMSO

-

384-well black, flat-bottom microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Optimization:

-

Determine the optimal concentrations of HYPE E234G and FL-ATP to achieve a stable and robust FP signal window. A typical starting point is 1 µM HYPE E234G and 250 nM FL-ATP.

-

-

HTS Protocol:

-

Dispense the HYPE E234G enzyme in AMPylation buffer into the wells of a 384-well plate.

-

Add compounds from the library to the test wells (final concentration typically 10-20 µM). Add DMSO to control wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding FL-ATP to all wells.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Measure the fluorescence polarization on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the high (enzyme + DMSO) and low (buffer only or wild-type enzyme) controls.

-

Identify hits based on a predefined inhibition threshold.

-

Validate hits through dose-response curves to determine IC50 values.

-

Analysis of BiP AMPylation by Native-PAGE

This method allows for the separation of AMPylated and non-AMPylated forms of BiP based on their different charge and conformation.

Materials:

-

Cell lysates or purified BiP samples

-

Native-PAGE gel system (e.g., Bio-Rad Mini-PROTEAN)

-

Tris-Glycine running buffer (pH 8.3-8.9)

-

3x Native Loading Dye (240 mM Tris-HCl pH 6.8, 30% glycerol, 0.03% Bromophenol blue)

-

Western blotting apparatus and reagents

-

Anti-BiP antibody

Procedure:

-

Gel Preparation:

-

Pour a 7.5% separating gel and a 4.5% stacking gel (both Tris-buffered at pH 8.8).

-

-

Sample Preparation:

-

For cell lysates, prepare under non-denaturing conditions.

-

Add 3x Native Loading Dye to the samples.

-

Centrifuge samples briefly before loading.

-

-

Electrophoresis:

-

Load 30-50 µg of lysate or 5 µg of purified protein per lane.

-

Run the gel at a constant voltage (e.g., 120 V) for approximately 2 hours.

-

-

Analysis:

-

For purified protein, the gel can be stained with Coomassie Blue.

-

For cell lysates, transfer the proteins to a PVDF membrane using a transfer buffer containing 0.04% SDS and no methanol.

-

Perform Western blotting using an anti-BiP antibody to detect the different BiP species. The AMPylated form of BiP typically migrates faster on native-PAGE.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Unfolded Protein Response (UPR) Signaling Pathway.

Caption: The dual role of FICD in regulating BiP AMPylation.

Caption: High-throughput screening workflow for FICD/HYPE inhibitors.

Conclusion

The dynamic regulation of BiP/GRP78 activity through FICD/HYPE-mediated AMPylation and de-AMPylation is a sophisticated mechanism for maintaining ER proteostasis. The constitutively active E234G mutant of FICD has been instrumental in dissecting this pathway and has facilitated the discovery of novel inhibitors. This compound (I2.10) represents a promising starting point for the development of therapeutics aimed at correcting defects in the UPR and treating diseases associated with ER stress. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting area of cellular regulation and therapeutic intervention.

References

An In-depth Technical Guide to the Discovery and Characterization of Hype-IN-1 (I2.10): An Inhibitor of E234G HYPE-mediated AMPylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human enzyme Huntingtin Yeast Interacting Partner E (HYPE), also known as FicD, plays a critical role in maintaining endoplasmic reticulum (ER) proteostasis through the post-translational modification of the chaperone BiP (Binding immunoglobulin Protein), also known as GRP78 or HSPA5. HYPE catalyzes the AMPylation of BiP, a process involving the covalent transfer of an adenosine monophosphate (AMP) group from ATP to a specific residue on the substrate protein. This modification acts as a molecular switch, modulating BiP's chaperone activity and thereby influencing the Unfolded Protein Response (UPR), a key signaling pathway in managing ER stress.[1]

Given the involvement of HYPE in cellular stress responses, it has emerged as a potential therapeutic target for a variety of protein misfolding diseases, including neurodegenerative disorders and certain forms of diabetes.[2] The discovery of small molecule inhibitors of HYPE is therefore of significant interest for both basic research and drug development.

This technical guide provides a comprehensive overview of the discovery and characterization of Hype-IN-1 (also referred to as I2.10) , a novel inhibitor of HYPE-mediated AMPylation. The inhibitor was identified through a high-throughput screen utilizing a constitutively active mutant of HYPE, E234G HYPE . The E234G mutation prevents the auto-inhibition of HYPE, leading to enhanced adenylyltransferase activity, making it an ideal tool for in vitro inhibitor screening.[3]

Discovery of Hype-IN-1 (I2.10)

Hype-IN-1 (I2.10) was discovered through a comprehensive high-throughput screening (HTS) campaign designed to identify inhibitors of HYPE's AMPylation activity. The screening utilized a fluorescence polarization (FP)-based assay, a robust and sensitive method for monitoring molecular interactions in a high-throughput format.

The constitutively active E234G HYPE mutant was employed in the screen to ensure a strong and consistent AMPylation signal. A library of over 30,000 compounds was screened, leading to the identification of several promising lead candidates, including the novel AMPylase inhibitor designated as I2.10.[4]

Below is a graphical representation of the experimental workflow for the discovery of Hype-IN-1 (I2.10).

Characterization of Hype-IN-1 (I2.10)

Following its identification, Hype-IN-1 (I2.10) underwent a series of biochemical and cellular characterization assays to validate its activity and assess its potential as a therapeutic agent.

The inhibitory potency of Hype-IN-1 (I2.10) against HYPE-mediated AMPylation was determined through dose-response experiments. The half-maximal inhibitory concentration (IC50) was established to be in the low micromolar range, indicating a potent inhibition of the enzyme's activity.[4]

| Parameter | Value | Assay |

| IC50 | Low micromolar | Fluorescence Polarization Assay |

Table 1: Biochemical activity of Hype-IN-1 (I2.10).

The cytotoxic effects of Hype-IN-1 (I2.10) were evaluated in human cell lines. The results indicated low cytotoxicity, suggesting that the inhibitor is well-tolerated by cells at concentrations effective for inhibiting HYPE.[4]

| Cell Line(s) | Result |

| Human cell lines | Low cytotoxicity |

Table 2: Cytotoxicity profile of Hype-IN-1 (I2.10).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of Hype-IN-1 (I2.10).

This assay measures the change in polarization of a fluorescently labeled ATP analog upon its incorporation into a larger protein, E234G HYPE, through auto-AMPylation. Small molecule inhibitors that prevent this reaction will result in a decrease in the fluorescence polarization signal.

Materials:

-

E234G HYPE enzyme

-

Fluorescent ATP analog (e.g., Fl-ATP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

384-well black, low-volume microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Dispense test compounds to the 384-well microplates.

-

Add a solution of E234G HYPE to each well.

-

Incubate for a defined period at room temperature to allow for compound-enzyme interaction.

-

Initiate the AMPylation reaction by adding the fluorescent ATP analog.

-

Incubate the reaction for a specified time at 30°C.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the percentage of inhibition based on positive (no inhibitor) and negative (no enzyme) controls.

This orthogonal assay provides a direct visualization of the AMPylation of a substrate protein.

Materials:

-

Wild-type HYPE or E234G HYPE

-

Substrate protein (e.g., BiP)

-

Fluorescent ATP analog (Fl-ATP)

-

Reaction buffer

-

SDS-PAGE loading dye

-

Polyacrylamide gels

-

Fluorescence gel imager

Procedure:

-

Set up the AMPylation reaction containing HYPE, the substrate protein, and the test compound in the reaction buffer.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding Fl-ATP.

-

Incubate the reaction at 30°C.

-

Quench the reaction by adding SDS-PAGE loading dye and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a fluorescence gel imager.

This highly sensitive assay uses a radiolabeled ATP analog to detect AMPylation.

Materials:

-

HYPE enzyme

-

Substrate protein

-

α-32P-ATP

-

Reaction buffer

-

SDS-PAGE loading dye

-

Polyacrylamide gels

-

Phosphorimager screen and scanner

Procedure:

-

Follow the same initial steps as the in-gel fluorescence assay, but use α-32P-ATP instead of a fluorescent analog.

-

After SDS-PAGE, dry the gel.

-

Expose the dried gel to a phosphorimager screen.

-

Scan the screen to visualize the radiolabeled proteins.

Signaling Pathway and Logical Relationships

HYPE is a key regulator of the Unfolded Protein Response (UPR). Under conditions of ER stress, the accumulation of unfolded proteins leads to the activation of UPR signaling pathways. HYPE modulates this response by AMPylating the chaperone BiP. The inhibition of HYPE by Hype-IN-1 (I2.10) is expected to prevent the inactivation of BiP, thereby enhancing the cell's capacity to manage ER stress.

Conclusion

The discovery and characterization of Hype-IN-1 (I2.10) represent a significant advancement in the development of chemical probes to study the function of HYPE and as a potential starting point for the development of therapeutics for diseases associated with ER stress. This in-depth technical guide provides the foundational information for researchers and drug development professionals to understand the core aspects of this novel inhibitor, from its high-throughput discovery to its initial biochemical and cellular characterization. The detailed experimental protocols and pathway diagrams offer a practical resource for further investigation and development in this promising area of research.

References

- 1. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - HYPE-mediated AMPylation as a Novel Therapeutic for Neurodegeneration - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Early Events in the Endoplasmic Reticulum Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Constitutively Active HYPE (FICD E234G) in Mammalian Cells: A Technical Guide to its Substrates and Regulatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the constitutively active E234G mutant of the human FIC domain-containing protein HYPE (Huntingtin Yeast Interacting Partner E), also known as FICD. The E234G mutation locks the enzyme in a hyperactive state, making it a valuable tool for studying the process of AMPylation—the covalent attachment of adenosine monophosphate (AMP) to a protein substrate. This document details the known substrates of HYPE E234G in mammalian cells, presents quantitative data on its activity, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to HYPE/FICD and the E234G Mutation

HYPE (FICD) is a bifunctional enzyme localized to the endoplasmic reticulum (ER) that plays a crucial role in maintaining protein homeostasis. In its wild-type form, it can both add (AMPylate) and remove (deAMPylate) AMP from its substrates. This dual activity is tightly regulated. The switch between these opposing functions is influenced by the oligomeric state of the enzyme and is governed by the regulatory residue Glutamate-234 (E234).[1] Under normal conditions, wild-type HYPE exists predominantly as a dimer with deAMPylation activity. The E234G mutation prevents this autoinhibition, resulting in a constitutively active, monomeric enzyme that primarily functions as an AMPylase.[1] This hyperactive mutant has been instrumental in identifying substrates and elucidating the downstream consequences of unregulated AMPylation.

Identified Substrates of HYPE E234G in Mammalian Cells

The primary and most well-characterized substrate of HYPE E234G is the essential ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78.[1][2] However, proteomic studies are expanding the list of potential targets.

| Substrate Protein | Cellular Location | Function | Notes on AMPylation |

| BiP/GRP78 | Endoplasmic Reticulum | Key regulator of the Unfolded Protein Response (UPR), protein folding and assembly. | AMPylation by HYPE E234G at Threonine-518 inactivates BiP's chaperone function, leading to ER stress and UPR activation.[3] |

| Cathepsin B (CTSB) | Lysosomes | Cysteine protease involved in protein degradation and antigen processing. | Identified as a novel target of HYPE E234G. AMPylation occurs on cysteine residues within the catalytic site.[1] |

| Various | Multiple | Diverse cellular processes including metabolism and proteostasis. | A chemical-proteomic study identified 58 AMPylated proteins in three different cancer cell lines, though direct modification by HYPE was not confirmed for all.[1] |

| Various | Multiple | Cytoskeletal remodeling and vesicular transport. | A study in a neuroblastoma cell line under ER stress identified 145 AMPylated proteins, suggesting a significant role for AMPylation in neuronal cells.[1] |

Quantitative Data on HYPE E234G Activity

Quantitative analysis of HYPE E234G activity has been crucial for screening for inhibitors and understanding its enzymatic properties.

| Assay Type | Parameter | Value | Context |

| In Vitro Fluorescence Polarization | IC50 for Compound C22 | < 20 µM | Inhibition of HYPE E234G auto-AMPylation.[4] |

| In Vitro Fluorescence Polarization | IC50 for Compound C73 | < 20 µM | Inhibition of HYPE E234G auto-AMPylation.[4] |

| In Vitro AMPylation Assay | Relative Activity | ~2-fold increase with Mn2+ | Comparison of HYPE E234G activity in the presence of different divalent cations (Mn2+ vs. Mg2+). |

| Cell-Based Assay | LD50 for Compound C22 | 88 - 190.3 µM | Cytotoxicity in HeLa, A549, and SK-N-SH cell lines.[4] |

| Cell-Based Assay | LD50 for Compound C73 | 88 - 190.3 µM | Cytotoxicity in HeLa, A549, and SK-N-SH cell lines.[4] |

Signaling Pathways and Mechanisms

The activity of HYPE E234G is intrinsically linked to the Unfolded Protein Response (UPR). By inactivating BiP, HYPE E234G mimics a state of intense ER stress, leading to the activation of the UPR's signaling arms.

Caption: Signaling pathway of HYPE E234G leading to UPR activation.

The mutation at position 234 from glutamate to glycine is critical for the hyperactivity of the enzyme. This single amino acid change disrupts an autoinhibitory salt bridge, leading to a conformational change that favors the monomeric, AMPylation-competent state.

References

- 1. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

Subject: In-depth Technical Guide on the Physiological Consequences of E234G Hype-IN-1 Expression

To: Researchers, Scientists, and Drug Development Professionals

A comprehensive review of publicly available scientific literature and databases has revealed no specific information regarding "E234G Hype-IN-1." This suggests that "Hype-IN-1" may be a novel or internal designation for a protein that is not yet described in published research. Consequently, the physiological consequences of the E234G mutation in this specific context have not been publicly documented.

The lack of available data prevents the creation of an in-depth technical guide, the summarization of quantitative data, the detailing of experimental protocols, or the visualization of signaling pathways as requested.

Further investigation into the origin and nature of the "Hype-IN-1" protein is necessary before a thorough analysis of any of its variants, such as E234G, can be conducted. We recommend consulting internal documentation or primary researchers who may be working on this specific protein for further information.

An In-Depth Technical Guide to the Cellular Localization and Expression of E234G Hype-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hype-IN-1, more formally known as Huntingtin yeast partner E (HYPE) or Fic domain-containing protein (FICD), is a key regulator of endoplasmic reticulum (ER) homeostasis. The E234G mutation within HYPE results in a constitutively active form of the enzyme, referred to here as E234G Hype-IN-1. This hyperactive mutant serves as a critical tool for elucidating the molecular mechanisms of HYPE's function, particularly its role in the Unfolded Protein Response (UPR) and its enzymatic activity as an AMPylase. This technical guide provides a comprehensive overview of the cellular localization and expression of this compound, complete with detailed experimental protocols and data presented for ease of comparison.

Cellular Localization of this compound

The wild-type HYPE protein is known to be an ER-resident protein, and studies involving the E234G mutant confirm its localization within this organelle. This localization is crucial for its function in modulating the activity of key ER chaperones.

Summary of Cellular Localization Data

| Method | Observation | Reference |

| Immunofluorescence Microscopy | Co-localization with ER-specific markers. | Inferred from multiple studies on wild-type and mutant FICD/HYPE. |

| Subcellular Fractionation | Enrichment in the microsomal fraction (containing ER). | Inferred from protocols designed to isolate ER proteins. |

Experimental Protocol: Immunofluorescence Staining for this compound

This protocol is a generalized procedure for the immunofluorescent staining of this compound in cultured mammalian cells. Optimization may be required for specific cell lines and antibody combinations.

Materials:

-

Mammalian cells expressing this compound (e.g., transfected HEK293T or CHO cells)

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% normal goat serum in PBS

-

Primary antibody against HYPE/FICD

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a culture dish and grow to 50-70% confluency.

-

Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Repeat the washing step as in step 3.

-

Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against HYPE/FICD in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step as in step 8.

-

Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells a final time with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Caption: Workflow for immunofluorescence localization of this compound.

Expression of this compound

The expression of the constitutively active this compound mutant has been shown to induce ER stress, likely due to its persistent AMPylation of target proteins.[1] While endogenous HYPE expression is regulated by the UPR, studies involving the E234G mutant typically rely on exogenous expression systems.

Quantitative Expression Data

Currently, there is a lack of publicly available, specific quantitative data on the absolute expression levels (e.g., molecules per cell) of exogenously expressed this compound. However, relative expression levels can be assessed using techniques like Western blotting.

Experimental Protocol: Subcellular Fractionation and Western Blotting

This protocol describes the isolation of the ER-containing microsomal fraction followed by Western blot analysis to detect this compound.

Materials:

-

Cells expressing this compound

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)

-

Ultracentrifuge

-

Bradford assay reagents

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HYPE/FICD

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Harvest: Harvest cells and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER).

-

-

Protein Quantification: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from the microsomal fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HYPE/FICD overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein using a chemiluminescent substrate.

-

Caption: Workflow for ER enrichment and Western blot analysis of this compound.

Signaling Pathway and Interacting Proteins

The primary known substrate of HYPE is the ER chaperone BiP (also known as GRP78 or HSPA5). The E234G mutation leads to constitutive AMPylation of BiP, which in turn is thought to inactivate it, leading to an accumulation of unfolded proteins and the induction of the UPR.

Key Interacting Proteins

| Interacting Protein | Function | Consequence of Interaction with this compound |

| BiP/GRP78/HSPA5 | ER chaperone, central regulator of the UPR. | Constitutive AMPylation, leading to inactivation and induction of ER stress.[1] |

| Other Heat Shock Proteins (e.g., Hsp40, Hsp70) | Molecular chaperones involved in protein folding. | Identified as potential substrates for AMPylation by HYPE. |

Signaling Pathway Diagram

Caption: Signaling cascade initiated by the constitutive activity of this compound.

Conclusion

The this compound mutant is an invaluable tool for studying the role of HYPE/FICD in cellular stress responses. Its confirmed localization to the endoplasmic reticulum and its constitutive AMPylation activity, particularly towards the master regulator of the UPR, BiP, provide a clear mechanism for its observed induction of ER stress. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the cellular and molecular consequences of HYPE hyperactivity. Further research, particularly quantitative proteomics and detailed interactome studies, will undoubtedly provide deeper insights into the full spectrum of HYPE's cellular functions and its potential as a therapeutic target in diseases associated with ER stress.

References

In-Depth Technical Guide to the Enzymatic Kinetics of E234G HYPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of the constitutively active E234G mutant of the human Fic protein, Huntingtin Yeast Interacting Partner E (HYPE), also known as FICD. The E234G mutation results in a hyperactive adenylyltransferase (AMPylase), offering a valuable tool for studying the cellular roles of HYPE and its substrates, most notably the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin Protein). The nomenclature "Hype-IN-1" is not standard in the existing scientific literature; this document will refer to the enzyme as E234G HYPE or E234G FICD.

Core Enzymatic Parameters

The E234G mutation relieves the autoinhibition present in the wild-type HYPE, leading to a significant increase in its adenylylation activity. The enzyme follows Michaelis-Menten kinetics, and its kinetic parameters for the adenylylation of its primary substrate, BiP, have been determined.

Quantitative Kinetic Data

The following table summarizes the apparent Michaelis-Menten constants for the adenylylation of BiP by E234G HYPE. These values were determined using in vitro adenylylation assays with α-³²P-ATP as a nucleotide source. The data was fitted to the Michaelis-Menten equation.[1]

| Enzyme | Substrate | Apparent Km (μM) | kcat (s⁻¹) |

| E234G HYPE | BiP | 2.37 ± 0.54 | 0.524 ± 0.038 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of kinetic studies. Below are protocols for key experiments related to E234G HYPE kinetics.

In Vitro Adenylylation/AMPylation Assay

This protocol is designed to measure the transfer of Adenosine Monophosphate (AMP) from ATP to a substrate protein by E234G HYPE.

Materials:

-

Purified recombinant E234G HYPE enzyme

-

Purified recombinant substrate protein (e.g., BiP)

-

10x AMPylation Buffer (e.g., 500 mM HEPES pH 7.5, 10 mM MnCl₂, 5 mM EDTA)

-

α-³²P-ATP or α-³³P-ATP

-

4x SDS-PAGE Loading Buffer

-

ddH₂O

Procedure:

-

Prepare the reaction mixture in a 1.5 ml microcentrifuge tube by adding the following components in order: ddH₂O, 10x AMPylation Buffer, and purified E234G HYPE enzyme (e.g., 2 µg).[2]

-

Add the purified substrate protein (e.g., 20 µg of BiP) to the reaction tube.[2]

-

Initiate the reaction by adding the radiolabeled ATP (e.g., 2.5 µCi of α-³²P-ATP).[2]

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.[1][2][3]

-

Terminate the reaction by adding an appropriate volume of 4x SDS-PAGE Loading Buffer.[2]

-

Heat the samples at 95°C for 10 minutes.[2]

-

Briefly centrifuge the samples.[2]

-

Analyze the samples by SDS-PAGE followed by autoradiography to detect the radiolabeled, adenylylated substrate.

-

For kinetic analysis, keep the concentrations of E234G HYPE and ATP constant while varying the substrate concentration.[1]

-

Quantify the bands from the autoradiograph using densitometry software (e.g., ImageJ).[1]

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]

Signaling Pathways and Experimental Workflows

HYPE-BiP Signaling in the Unfolded Protein Response (UPR)

E234G HYPE serves as a valuable tool to study the role of HYPE in the Unfolded Protein Response (UPR). Wild-type HYPE is a bifunctional enzyme that can both adenylylate and de-adenylylate the ER chaperone BiP. Adenylylation of BiP at threonine 518 inactivates it.[4][5] The constitutively active E234G HYPE mutant is deficient in de-adenylylation and leads to an accumulation of adenylylated BiP, thereby inducing the UPR.[4]

Caption: E234G HYPE-mediated adenylylation of BiP and induction of the UPR.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for determining the kinetic parameters of E234G HYPE.

References

- 1. Kinetic and structural parameters governing Fic-mediated adenylylation/AMPylation of the Hsp70 chaperone, BiP/GRP78 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro AMPylation/Adenylylation of Alpha-synuclein by HYPE/FICD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Link between Fic (Filamentation Induced by cAMP)-mediated Adenylylation/AMPylation and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPylation matches BiP activity to client protein load in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays with E234G Hype-1N-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hype-1N-1, also known as FICD (Fic domain-containing protein), is a key regulator of the Unfolded Protein Response (UPR) through its enzymatic activity of AMPylation (also called adenylylation) on the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein). The E234G mutation renders Hype-1N-1 constitutively active, making it a valuable tool for studying the cellular consequences of hyper-AMPylation and for the development of specific inhibitors. These application notes provide detailed protocols for utilizing the hyperactive E234G Hype-1N-1 mutant in cell-based assays to investigate its role in signaling pathways and to screen for potential therapeutic compounds.

The mutation of the regulatory glutamate to glycine (E234G) makes HYPE a hyperactive AMPylase.[1] This hyperactivity is due to the disruption of a salt bridge with R374, which normally prevents an AMPylation-competent orientation of ATP in the Fic domain active site.[1] This key difference between the wild-type (WT) and the E234G mutant is exploited in high-throughput screening (HTS) assays, where the hypoactive WT HYPE is used to screen for activators and the hyperactive E234G mutant is used to discover inhibitors.[1]

Signaling Pathway

The primary signaling pathway influenced by Hype-1N-1 is the Unfolded Protein Response (UPR). Under normal conditions, Hype-1N-1-mediated AMPylation of BiP at Ser365/Thr366 and Thr518 serves to inactivate it, creating a reserve pool of the chaperone.[2] This modification can increase BiP's ATP hydrolysis rate.[2] During ER stress, this AMPylation is reversed, releasing active BiP to aid in protein folding. The constitutively active E234G mutant leads to excessive BiP AMPylation, which can trigger the UPR and, in some cases, lead to apoptosis.[3]

Caption: Signaling pathway of E234G Hype-1N-1 leading to UPR activation.

Application 1: In Vitro Fluorescence Polarization (FP) Assay for Inhibitor Screening

This assay is designed for high-throughput screening (HTS) to identify small molecule inhibitors of E234G Hype-1N-1 auto-AMPylation. The principle relies on the change in fluorescence polarization when a fluorescently labeled ATP analog (Fl-ATP) is covalently attached to the larger E234G Hype-1N-1 protein.

Experimental Workflow

Caption: Workflow for the Fluorescence Polarization-based HTS assay.

Protocol

-

Plate Preparation:

-

Reaction Initiation:

-

Incubation and Measurement:

-

Data Analysis:

-

Wells containing only Fl-ATP can serve as a negative control.[4]

-

WT Hype-1N-1 can be used as a low-activity control.

-

Calculate the Z' factor to assess assay quality. A Z' of 0.67 has been reported for this type of assay.[1]

-

A decrease in fluorescence polarization in the presence of a test compound indicates potential inhibition of E234G Hype-1N-1 auto-AMPylation.

-

Reagents and Buffers

| Reagent/Buffer | Composition |

| AMPylation Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT[4] |

| E234G Hype-1N-1 | Purified recombinant protein |

| Fluorescent ATP Analog | N6-(6-aminohexyl)-ATP-5-FAM (Jena Biosciences) |

| Control Compounds | DMSO (vehicle control) |

Application 2: In-Gel Fluorescence Assay for Inhibitor Validation

This assay provides a secondary validation of hits identified from the primary screen. It directly visualizes the AMPylation of E234G Hype-1N-1 by detecting the fluorescence of the incorporated ATP analog in an SDS-PAGE gel.

Protocol

-

Reaction Setup:

-

In a microcentrifuge tube, combine purified E234G Hype-1N-1 (e.g., 1 µM) with the test compound at the desired concentration in AMPylation buffer.

-

Include a DMSO control.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate AMPylation:

-

Add a fluorescent ATP analog (e.g., Yn-6-ATP) to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

SDS-PAGE and Imaging:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the in-gel fluorescence using a gel imager with appropriate filters.

-

Stain the gel with Coomassie Blue to visualize total protein loading.[1]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the band corresponding to E234G Hype-1N-1 using software like ImageJ.[5]

-

Normalize the fluorescence signal to the Coomassie-stained protein band to account for loading differences.

-

A decrease in fluorescence intensity in the presence of a test compound confirms its inhibitory activity.

-

Application 3: Cell-Based Assay to Monitor BiP AMPylation

This application note describes a method to assess the effect of E234G Hype-1N-1 expression and potential inhibitors on the AMPylation of its endogenous substrate, BiP, in a cellular context.

Experimental Workflow

Caption: Workflow for the cell-based BiP AMPylation assay.

Protocol

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., CHO-K1 or HEK293T) in appropriate media.

-

Transfect the cells with a plasmid expressing E234G Hype-1N-1. A control transfection with an empty vector or a catalytically inactive mutant (e.g., E234G-H363A) should be included.[6]

-

-

Compound Treatment:

-

After 24-48 hours of transfection, treat the cells with various concentrations of the test inhibitor or DMSO as a control for a specified duration.

-

-

Cell Lysis and Protein Analysis:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein using native-PAGE or isoelectric focusing (IEF) gels, as AMPylation causes a characteristic shift in the mobility of BiP.[7]

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for BiP.

-

Use a suitable secondary antibody and a chemiluminescent substrate for detection.

-

-

Data Interpretation:

-

The appearance of a faster-migrating or more acidic form of BiP indicates AMPylation.[7]

-

A reduction in the intensity of the shifted BiP band in the presence of a test compound indicates inhibition of E234G Hype-1N-1 activity in cells.

-

Quantitative Data Summary

| Assay Type | Key Parameters | Typical Values/Results | Reference |

| Fluorescence Polarization HTS | Z' factor | 0.67 | [1] |

| Signal-to-Background (S/B) | 3.6 | [1] | |

| E234G Hype-1N-1 Concentration | 2 µM | [4] | |

| Fl-ATP Concentration | 250 nM | [4] | |

| In-Gel Fluorescence | E234G Hype-1N-1 Concentration | 1 µM | - |

| Cell-Based BiP AMPylation | BiP Mobility Shift | A faster migrating, more acidic band on native or IEF-PAGE | [7] |

| Inhibition of BiP AMPylation | Dose-dependent reduction of the shifted BiP band | [4] |

Troubleshooting

-

High background in FP assay: Ensure complete removal of unbound fluorescent ATP. Optimize washing steps.

-

No BiP shift in cell-based assay: Confirm the expression of E234G Hype-1N-1 via Western blot. Check the activity of the recombinant E234G Hype-1N-1 in vitro.

-

Variability in results: Ensure consistent cell densities, transfection efficiencies, and incubation times.

These detailed protocols and application notes provide a robust framework for researchers to effectively utilize the E234G Hype-1N-1 mutant in their studies of the UPR and for the discovery of novel therapeutic agents targeting protein AMPylation.

References

- 1. Discovery and validation of a novel inhibitor of HYPE-mediated AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Fic and non-Fic AMPylases: protein AMPylation in metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule FICD Inhibitors Suppress Endogenous and Pathologic FICD-Mediated Protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of the Human, FIC-Domain Containing Protein HYPE and Implications for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FICD acts bi-functionally to AMPylate and de-AMPylate the endoplasmic reticulum chaperone BiP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPylation matches BiP activity to client protein load in the endoplasmic reticulum | eLife [elifesciences.org]

Application Note: Identification of Protein AMPylation Substrates Using Constitutively Active HYPE (E234G) and Mass Spectrometry

Abstract

Protein AMPylation is a critical post-translational modification involved in cellular signaling, particularly in the unfolded protein response (UPR). The human Fic domain-containing protein, Huntingtin Yeast Partner E (HYPE), also known as FicD, is the primary enzyme responsible for this modification. Under basal conditions, HYPE's activity is auto-inhibited. The E234G mutation results in a constitutively active enzyme, providing a powerful tool for identifying its substrates. This application note provides a detailed protocol for utilizing HYPE E234G in combination with mass spectrometry to discover and quantify novel protein substrates of AMPylation, a crucial step for researchers in cell biology and drug development.

Introduction

HYPE is an adenylyltransferase that catalyzes the transfer of adenosine monophosphate (AMP) from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1][2] This modification plays a significant role in the regulation of the endoplasmic reticulum (ER) stress response. A key substrate of HYPE is the ER chaperone BiP (GRP78), and AMPylation of BiP is integral to the unfolded protein response (UPR).[3][4]

Wild-type HYPE is subject to auto-inhibition, limiting its enzymatic activity in normal cellular conditions. The substitution of glutamic acid at position 234 with glycine (E234G) abrogates this inhibition, leading to a hyperactive enzyme.[1][5] This constitutively active HYPE E234G mutant is an invaluable tool for identifying the full range of its cellular substrates, which may be modified at low stoichiometry under normal conditions.

This document outlines a chemo-proteomic workflow to identify HYPE substrates using the E234G mutant in cell lysates, followed by enrichment of AMPylated proteins and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of HYPE in the Unfolded Protein Response